Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
CAS No.: 1211538-23-6
Cat. No.: VC0171246
Molecular Formula: C7H10N4O2
Molecular Weight: 182.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211538-23-6 |
|---|---|
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.183 |
| IUPAC Name | methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3 |
| Standard InChI Key | ZIEQUTOURNCFKF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CNCCN2N=N1 |
Introduction
Chemical Identity and Structural Properties
Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate belongs to the class of triazolopyrazines, which are characterized by a triazole ring fused with a pyrazine structure. This compound features a methyl carboxylate substituent at the 3-position of the triazole ring, contributing to its specific chemical properties and potential applications.
Basic Identification Parameters
The compound can be identified through several standardized parameters as outlined in Table 1:
Table 1: Identification Parameters of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1211538-23-6 |
| Molecular Formula | C₇H₁₀N₄O₂ |
| Molecular Weight | 182.18 g/mol |
| SMILES Notation | COC(=O)C1=C2CNCCN2N=N1 |
| InChI | InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3 |
| InChIKey | ZIEQUTOURNCFKF-UHFFFAOYSA-N |
| Creation Date in PubChem | 2014-05-08 |
The compound features a fused bicyclic system where a triazole ring is connected to a tetrahydropyrazine at the 1,5-a positions. The methyl carboxylate group is attached at position 3 of the triazole ring, while the pyrazine portion exists in a partially saturated state (tetrahydro), indicating the presence of four hydrogen atoms added to the standard pyrazine structure .
Physical and Chemical Properties
Physico-chemical Characteristics
Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate exists as a solid at standard temperature and pressure. While comprehensive physical property data is limited in the available literature, its structural features suggest certain characteristics typical of similar heterocyclic compounds.
The compound contains multiple functional groups that influence its reactivity profile:
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A methyl ester group (methyl carboxylate) capable of undergoing hydrolysis reactions
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A triazole ring system that can participate in various coordination chemistry and hydrogen bonding interactions
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A partially saturated pyrazine ring with secondary amine functionality
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Multiple nitrogen atoms that serve as potential hydrogen bond acceptors
These structural elements collectively contribute to the compound's reactivity, solubility, and potential for interactions with biological systems.
Chemical Reactivity
Based on its structural features, the compound can participate in several reaction types:
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Ester hydrolysis to form the corresponding carboxylic acid derivative
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Nucleophilic substitution at the ester position
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Electrophilic or nucleophilic reactions at the nitrogen-rich triazole ring
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Functionalization of the partially saturated pyrazine ring
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Coordination with metal ions through the nitrogen atoms
This reactivity profile makes the compound versatile for chemical derivatization and modification to develop analogs with enhanced properties .
Synthesis Methodologies
Several synthetic approaches have been documented for preparing triazolo[1,5-a]pyrazine derivatives, which can be adapted for the synthesis of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate.
1,3-Dipolar Cycloaddition Route
One of the most efficient methods involves 1,3-dipolar cycloaddition reactions. According to Chowdhury et al., this approach provides "a rapid and facile method for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydro triazolo[1,5-a]pyrazines and their ring fused analogues" . The synthesis typically proceeds through the following general pathway:
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Preparation of suitable pyrazine precursors
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Generation of azide intermediates
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1,3-dipolar cycloaddition to form the triazole ring
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Subsequent functionalization to introduce the methyl carboxylate group
This synthetic route offers advantages including:
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High regioselectivity
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Moderate to good yields
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Potential for one-pot synthesis
Alternative Synthetic Approaches
Additional synthetic pathways may include:
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Cyclization of appropriately substituted hydrazine derivatives with suitable electrophiles
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Ring transformation reactions starting from other heterocyclic systems
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Metal-catalyzed cross-coupling reactions for introducing substituents at specific positions
These alternative approaches provide flexibility in synthetic planning depending on the availability of starting materials and specific structural requirements .
Biological and Pharmaceutical Significance
| Biological Activity | Description | Potential Mechanism |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Enzyme inhibition, apoptosis induction |
| Antioxidant | Free radical scavenging | Electron donation, metal chelation |
| Anti-inflammatory | Reduction of inflammatory response | Inhibition of inflammatory mediators |
| Antimicrobial | Activity against bacteria and fungi | Cell wall/membrane disruption |
| Enzyme Inhibition | Interaction with specific enzymes | Competitive or non-competitive inhibition |
The diverse nitrogen-containing heterocyclic framework of the compound makes it particularly suitable for biological applications, as nitrogen heterocycles frequently display favorable pharmacokinetic properties and can interact effectively with biological targets.
Structure-Activity Relationship Considerations
The structure of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate offers several sites for potential modifications to enhance biological activity:
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The methyl ester group can be modified to other esters or converted to amides
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The triazole ring serves as a rigid scaffold that can position functional groups for optimal interaction with biological targets
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The partially saturated pyrazine ring provides conformational flexibility
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Additional substituents can be introduced at various positions to optimize activity
These structural features make the compound a valuable scaffold for medicinal chemistry exploration .
| Hazard Statement | Code | Description |
|---|---|---|
| Harmful if swallowed | H302 | May cause adverse effects if ingested |
| Causes skin irritation | H315 | Contact may result in skin redness, itching, or discomfort |
| Causes serious eye irritation | H319 | May cause significant eye redness, tearing, or vision issues |
| Harmful if inhaled | H332 | Inhalation may cause respiratory tract irritation or adverse effects |
| May cause respiratory irritation | H335 | Can irritate respiratory system with symptoms such as coughing |
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Understanding the relationship between Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate and similar compounds provides valuable context for its properties and potential applications.
Table 4: Comparison with Structural Analogs
These structural variations can significantly influence physicochemical properties, reactivity patterns, and biological activities, providing insights for rational design of optimized derivatives .
Analytical Characterization
Spectroscopic and Analytical Methods
The identification and purity assessment of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate typically involves several complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR, revealing the chemical environment of hydrogen and carbon atoms in the molecule.
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns characteristic of the compound's structure.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly useful for detecting the ester carbonyl, N-H, and C-N bonds.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.
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X-ray Crystallography: Provides definitive three-dimensional structural information if suitable crystals can be obtained.
These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity .
Research Applications and Future Perspectives
Current Research Directions
Research involving triazolo[1,5-a]pyrazine derivatives continues to expand, with multiple applications being explored across different fields:
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Medicinal Chemistry: Development of novel bioactive compounds with improved therapeutic profiles and reduced side effects.
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Synthetic Methodology: Exploration of more efficient and selective synthetic routes to access these heterocyclic systems.
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Materials Science: Investigation of potential applications in materials science, including coordination chemistry and polymer science.
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Agrochemical Development: Assessment of potential applications in crop protection and agricultural science.
Future Research Opportunities
Several promising research directions remain to be fully explored:
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Structure-Activity Relationship Studies: Systematic modification of the basic scaffold to optimize biological activity and develop targeted therapeutic agents.
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Green Chemistry Approaches: Development of more environmentally friendly synthetic methods with reduced waste generation and energy consumption.
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Combination with Other Privileged Structures: Hybridization with other bioactive scaffolds to create novel compounds with enhanced or synergistic effects.
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Application in Catalysis: Exploration of potential applications in asymmetric catalysis and other catalytic processes.
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Computational Studies: Use of computational methods to predict properties, activities, and optimization strategies for new derivatives .
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